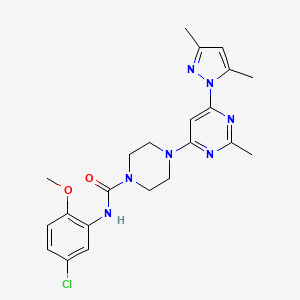

N-(5-chloro-2-methoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

N-(5-chloro-2-methoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a central piperazine core linked to a substituted pyrimidine ring and a carboxamide group. The pyrimidine moiety is further functionalized with a 3,5-dimethylpyrazole group at position 6 and a methyl group at position 2, while the carboxamide is attached to a 5-chloro-2-methoxyphenyl aromatic ring. The chloro and methoxy substituents on the phenyl ring contribute to electronic modulation, balancing lipophilicity and polarity, while the dimethylpyrazole may enhance hydrophobic interactions in biological systems .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2/c1-14-11-15(2)30(27-14)21-13-20(24-16(3)25-21)28-7-9-29(10-8-28)22(31)26-18-12-17(23)5-6-19(18)32-4/h5-6,11-13H,7-10H2,1-4H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVGLGQTXFDXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=C(C=CC(=C4)Cl)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Chemical Structure

The compound can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with various intermediates to introduce the piperazine and pyrazole moieties. A typical synthetic route includes:

- Formation of the Intermediate : Reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride.

- Piperazine Introduction : Reacting the intermediate with a piperazine derivative under basic conditions.

- Final Product Isolation : Purification through crystallization or chromatography.

The final product features a complex structure that includes aromatic rings and heterocycles, contributing to its diverse chemical reactivity and biological potential.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing pyrazole and piperazine moieties have shown inhibition of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

The compound's structure suggests potential efficacy against microbial pathogens. Studies on related pyrazole derivatives have demonstrated significant antibacterial and antifungal activities, indicating that this compound could be evaluated for similar properties. For example, compounds derived from pyrazinamide have been shown to possess broad-spectrum antimicrobial activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications in enhancing efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Piperazine Moiety : Essential for enhancing binding affinity to target proteins.

- Pyrazole Substitution : Variations in the pyrazole ring can significantly affect potency; for instance, introducing methyl groups has been associated with increased activity against cancer cell lines.

The following table summarizes some key derivatives and their corresponding biological activities:

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer (A549) | 10.5 | |

| Compound B | Antitubercular | 1.35 | |

| Compound C | Antibacterial | 5.0 |

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- In Vitro Studies : A study evaluating a series of piperazine derivatives found that specific substitutions led to enhanced anticancer activity against A549 cells, with IC50 values ranging from 10 to 20 μM.

- Docking Studies : Molecular docking simulations have suggested that this compound binds effectively to targets involved in cancer progression, supporting further investigation into its therapeutic potential.

Comparison with Similar Compounds

a) N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946324-71-6)

- Structure : Features a 6-methoxy-2-methylpyrimidine linked to piperazine-carboxamide and a 3-chlorophenyl group.

- Key Differences : Lacks the 3,5-dimethylpyrazole substituent on the pyrimidine and uses a 3-chlorophenyl instead of 5-chloro-2-methoxyphenyl.

- Implications : The methoxy group may improve solubility compared to the target compound’s dimethylpyrazole, but the absence of the pyrazole could reduce hydrophobic binding interactions .

b) 2-(4-Phenylpiperazin-1-yl)-N-substituted Pyrimidine-5-carboxamides (Compounds 13a-c)

- Structure : Pyrimidine-5-carboxamides with morpholine-carbonyl and nitro/trifluoromethyl substituents (e.g., compound 13a: C30H31F3N8O6).

- Key Differences : The pyrimidine is substituted at position 2 with a piperazine-morpholine group, differing from the target’s pyrazole and methyl groups.

- Data :

Piperazine-Carboxamide Derivatives with Pyrazole Moieties

a) N-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide

- Structure : Shares the 3,5-dimethylpyrazole-pyrimidine core but replaces the carboxamide with an acetamide and adds a furyl group.

Piperazine-Carboxamide Derivatives with Quinazoline Cores

a) N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6)

- Structure : Quinazoline replaces pyrimidine, with a 4-chlorophenyl carboxamide.

- Data :

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

- Route Selection: Use modular assembly via Suzuki-Miyaura coupling for the pyrimidine core, followed by piperazine carboxamide functionalization .

- Optimization: Apply computational reaction path searches (e.g., quantum chemical calculations) to identify intermediates and transition states, reducing trial-and-error experimentation . For example, ICReDD’s workflow integrates density-functional theory (DFT) for predicting reaction feasibility .

- Validation: Monitor reaction progress via LC-MS and NMR to confirm intermediate formation .

Q. Q2. How can structural characterization be performed to confirm the compound’s identity and purity?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (SHELXL, SHELXS) for structure refinement, especially for resolving chiral centers or conformational ambiguities . For example, Acta Crystallographica studies validate pyrimidine-piperazine derivatives via single-crystal XRD .

- Spectroscopy: Combine / NMR (for piperazine and pyrazole protons), FT-IR (amide C=O stretch at ~1650 cm), and HRMS for molecular weight confirmation .

- Purity Analysis: Use HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates .

Q. Q3. What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, FFP2 masks) to avoid inhalation/contact. Work under fume hoods with local exhaust ventilation .

- Storage: Store in amber glass vials at 2–8°C under inert gas (Ar/N) to prevent hydrolysis of the carboxamide group .

- Waste Disposal: Neutralize with 10% acetic acid before incineration to minimize environmental toxicity .

Advanced Research Questions

Q. Q4. How can computational modeling predict this compound’s receptor-binding affinity and selectivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., kinase domains). For pyrazole-pyrimidine hybrids, prioritize hydrophobic pockets and hydrogen-bonding residues .

- DFT Calculations: Apply hybrid functionals (e.g., B3LYP) to optimize geometry and calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation effects) .

Q. Q5. How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

- Assay Validation: Cross-validate IC values using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Metabolic Stability: Test compound stability in liver microsomes (human vs. rodent) to identify species-specific CYP450 interactions .

- Data Normalization: Use Z-score standardization to account for batch effects in high-throughput screening .

Q. Q6. What strategies enable efficient scale-up from milligram to gram synthesis without compromising yield?

Methodological Answer:

- Process Intensification: Use flow chemistry for Suzuki couplings to enhance heat/mass transfer and reduce side reactions (e.g., pyrazole decomposition) .

- Catalyst Screening: Test Pd/XPhos systems for improved turnover in cross-coupling steps .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediates .

Q. Q7. How can researchers design derivatives to improve pharmacokinetic properties?

Methodological Answer:

- SAR Studies: Modify substituents on the pyrimidine ring (e.g., Cl → F for enhanced metabolic stability) or piperazine (N-methylation for increased lipophilicity) .

- Prodrug Design: Introduce ester moieties at the carboxamide group to enhance oral bioavailability .

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to prioritize derivatives with optimal LogP (2–3) and low hERG inhibition .

Q. Q8. What experimental and computational methods are used to study degradation pathways?

Methodological Answer:

- Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation products via UPLC-QTOF .

- DFT-Based Pathway Prediction: Calculate activation energies for hydrolysis or oxidation steps using Gaussian 16 .

- Isotope Labeling: Use -labeled piperazine to track fragmentation patterns in HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.